2-{1-[(Pentan-3-yl)amino]ethyl}phenol
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Overview
Description
2-{1-[(Pentan-3-yl)amino]ethyl}phenol is an organic compound that belongs to the class of phenols. This compound is characterized by the presence of a phenol group (a hydroxyl group attached to a benzene ring) and an amino group attached to an ethyl chain, which is further substituted with a pentan-3-yl group. The molecular formula of this compound is C13H21NO, and it has a molecular weight of 207.31 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[(Pentan-3-yl)amino]ethyl}phenol can be achieved through several synthetic routes. One common method involves the reaction of 1-(pentan-3-yl)amine with 2-bromoethylbenzene under basic conditions to form the desired product. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide and is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is usually conducted at elevated temperatures to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-{1-[(Pentan-3-yl)amino]ethyl}phenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Nitro, bromo, or sulfonated phenolic compounds.
Scientific Research Applications
2-{1-[(Pentan-3-yl)amino]ethyl}phenol has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as analgesic and anti-inflammatory activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-{1-[(Pentan-3-yl)amino]ethyl}phenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the amino group can form ionic or covalent bonds with target proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-[(Pentan-3-yl)amino]ethan-1-ol: Similar structure but with an ethanol group instead of a phenol group.
3-[(2R,3R)-1-(Dimethylamino)-2-methylpentan-3-yl]phenol:
Uniqueness
2-{1-[(Pentan-3-yl)amino]ethyl}phenol is unique due to the presence of both a phenol and an amino group, which allows it to participate in a wide range of chemical reactions and biological interactions. This dual functionality makes it a versatile compound in various scientific and industrial applications .
Properties
Molecular Formula |
C13H21NO |
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Molecular Weight |
207.31 g/mol |
IUPAC Name |
2-[1-(pentan-3-ylamino)ethyl]phenol |
InChI |
InChI=1S/C13H21NO/c1-4-11(5-2)14-10(3)12-8-6-7-9-13(12)15/h6-11,14-15H,4-5H2,1-3H3 |
InChI Key |
JNCKHJWQNMPGAJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)NC(C)C1=CC=CC=C1O |
Origin of Product |
United States |
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